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Compound of Interest

Compound Name:

(3-Methyl-4-

(trifluoromethoxy)phenyl)boronic

acid

Cat. No.: B1421304 Get Quote

(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid is a highly functionalized arylboronic acid

that has emerged as a valuable reagent in organic synthesis, particularly within the fields of

medicinal chemistry and materials science. Its structural complexity, combining a boronic acid

moiety with a trifluoromethoxy group and a methyl substituent, offers a unique combination of

reactivity and physicochemical properties. This guide provides an in-depth analysis of its

synthesis, characterization, strategic applications, and the underlying chemical principles that

make it a powerful tool for molecular innovation.

The trifluoromethoxy (-OCF3) group is a key feature, acting as a lipophilic bioisostere for other

functionalities.[1] Unlike the more common trifluoromethyl (-CF3) group, the -OCF3 group's

oxygen atom can engage in resonance, which tempers the strong inductive electron-

withdrawing effect of the fluorine atoms.[1] This nuanced electronic profile, coupled with the

inherent reactivity of the boronic acid, makes this compound a strategic choice for introducing

the 3-methyl-4-(trifluoromethoxy)phenyl motif into complex molecules, thereby fine-tuning their

biological and material properties.
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Property Value Source(s)

CAS Number 871362-79-7 [2][3][4][5]

Molecular Formula C₈H₈BF₃O₃ [2][4][5][6]

Molecular Weight 219.95 g/mol [6]

MDL Number MFCD11504858 [2][5]

Appearance White to off-white solid/powder [General chemical knowledge]

Storage 4-8°C, under inert atmosphere [5]

The Strategic Advantage in Drug Discovery: The
Role of the -OCF₃ Group
The incorporation of fluorinated groups is a cornerstone of modern medicinal chemistry, utilized

to enhance a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME)

profile. The trifluoromethoxy group, in particular, offers several distinct advantages that explain

the utility of this boronic acid.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃

group highly resistant to metabolic degradation by enzymes such as cytochrome P450s.[7]

This can significantly increase a drug's half-life and bioavailability.

Enhanced Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents

used in drug design.[8] Increased lipophilicity can improve a molecule's ability to cross

cellular membranes, a critical factor for reaching intracellular targets and improving oral

absorption.[1][8]

Modulation of pKa and Binding Interactions: The strong electron-withdrawing nature of the -

OCF₃ group can influence the acidity or basicity of nearby functional groups, which can be

critical for optimizing drug-receptor interactions. It can also participate in favorable

electrostatic or hydrogen bonding interactions at the target binding site.[7]

The methyl group on the phenyl ring provides an additional point for steric differentiation and

can influence the molecule's conformation and interaction with target proteins. The combination
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of these substituents makes (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid a

"privileged" building block for creating new chemical entities with potentially superior

pharmacological properties.[9]

Synthesis and Mechanistic Pathway
The synthesis of arylboronic acids typically proceeds via the reaction of an organometallic

intermediate (either an organolithium or a Grignard reagent) with a borate ester, followed by

acidic hydrolysis. For (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid, a common and

effective route begins with the corresponding aryl bromide.

The key mechanistic steps involve the formation of a nucleophilic aryl species that attacks the

electrophilic boron atom of the borate ester. This creates a tetracoordinate boronate complex,

which is then hydrolyzed to yield the final boronic acid product.
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Caption: General synthetic workflow for arylboronic acids.

Representative Synthesis Protocol
This protocol is a representative example based on established methods for synthesizing

arylboronic acids from aryl halides.[10]

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir

bar, a thermometer, and a nitrogen inlet is charged with 4-bromo-2-methyl-1-

(trifluoromethoxy)benzene (1.0 equiv.). Anhydrous tetrahydrofuran (THF) is added to dissolve

the starting material.

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05

equiv., typically 2.5 M in hexanes) is added dropwise via syringe, ensuring the internal

temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1 hour to ensure

complete formation of the aryllithium intermediate.
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Borylation: Triisopropyl borate (1.2 equiv.) is added dropwise, again maintaining a

temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to

slowly warm to room temperature and stirred overnight.

Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M hydrochloric

acid (HCl) at 0 °C. The mixture is stirred vigorously for 1-2 hours until the boronic acid

precipitates or the phases are clear.

Extraction: The aqueous layer is separated and extracted with ethyl acetate (3x). The

combined organic layers are washed with brine, dried over anhydrous magnesium sulfate

(MgSO₄), filtered, and concentrated under reduced pressure.

Purification: The crude solid is purified by recrystallization or silica gel column

chromatography to yield pure (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid.

Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the final

product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are the

primary tools for structural elucidation.[11] For (3-Methyl-4-
(trifluoromethoxy)phenyl)boronic acid, one would expect to see characteristic signals for

the aromatic protons, the methyl group protons, and the B(OH)₂ protons (which are often

broad and may exchange with D₂O). ¹⁹F NMR will show a singlet for the -OCF₃ group, and

¹¹B NMR will show a broad signal characteristic of a trigonal boronic acid.[11][12]

Mass Spectrometry (MS): Provides confirmation of the molecular weight.

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the

compound, typically reported as a percentage area.

Melting Point (MP): A sharp melting point range is indicative of high purity.

Core Application: The Suzuki-Miyaura Cross-
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The premier application for (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid is the

palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[13] This reaction is a powerful

and versatile method for forming carbon-carbon bonds, typically between an sp²-hybridized

organoboron species and an aryl or vinyl halide/triflate.[13] It is widely used in pharmaceutical

and agrochemical synthesis due to its mild reaction conditions and tolerance of a wide variety

of functional groups.[14]

The Catalytic Cycle: A Self-Validating System
The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving

three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of

catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side

reactions.

Pd(0)L₂
(Active Catalyst)

Oxidative Addition
(Ar-Pd(II)-X)L₂

 Ar-X

Transmetalation
(Ar-Pd(II)-Ar')L₂

 [Ar'-B(OH)₃]⁻

Biaryl Product (Ar-Ar')

 Reductive
 Elimination

Reductive EliminationAryl Halide (Ar-X)Boronic Acid (Ar'-B(OH)₂)

Borate Complex
[Ar'-B(OH)₃]⁻

Base (e.g., K₂CO₃)

 Regenerates
 Catalyst
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura
Coupling
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This protocol provides a robust starting point for coupling (3-Methyl-4-
(trifluoromethoxy)phenyl)boronic acid with a generic aryl bromide.

Reagent Preparation: To a reaction vessel (e.g., a microwave vial or Schlenk tube) are

added the aryl bromide (1.0 equiv.), (3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid
(1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically

potassium carbonate (K₂CO₃) or cesium fluoride (CsF) (2.0-3.0 equiv.).[14]

Causality Insight:The boronic acid is used in slight excess to drive the reaction to

completion. The base is crucial for activating the boronic acid by forming a more

nucleophilic "ate" complex, which facilitates the transmetalation step.

Solvent Addition: A degassed solvent system is added. A common choice is a mixture of an

organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).[14]

Causality Insight:Degassing the solvent (by bubbling with nitrogen or argon) is critical to

remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Reaction Execution: The vessel is sealed, and the mixture is heated with vigorous stirring.

Typical temperatures range from 80 to 120 °C. Reaction progress is monitored by TLC or

LC-MS. Microwave irradiation can often be used to significantly reduce reaction times.[14]

Workup and Purification: Upon completion, the reaction mixture is cooled to room

temperature and diluted with an organic solvent like ethyl acetate. It is then washed with

water and brine to remove the inorganic base and salts. The organic layer is dried over

anhydrous MgSO₄, filtered, and concentrated.

Final Product Isolation: The crude product is purified using silica gel column chromatography

to isolate the desired biaryl compound.

Safety and Handling
(3-Methyl-4-(trifluoromethoxy)phenyl)boronic acid should be handled with appropriate

personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[5]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).[5]

Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert

atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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